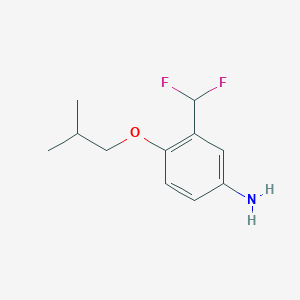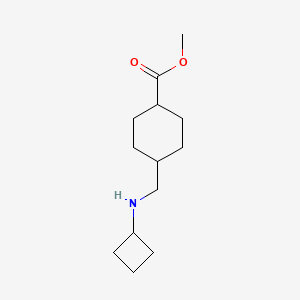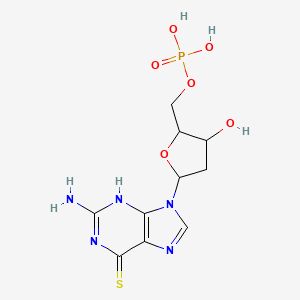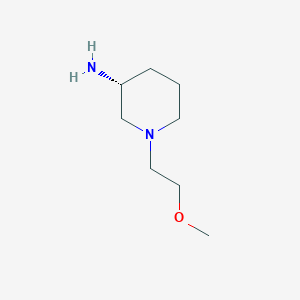
4-(2-Ethoxyethoxy)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyethoxy)-2-methylbenzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, where the benzene ring is substituted with a 2-methyl group and a 4-(2-ethoxyethoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Ethoxylation: The 2-methylbenzoic acid undergoes ethoxylation to introduce the 4-(2-ethoxyethoxy) group. This step involves the reaction of 2-methylbenzoic acid with ethylene oxide in the presence of a catalyst such as potassium hydroxide.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the ethoxylation process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(2-ethoxyethoxy)-2-methylbenzaldehyde, while reduction may produce 4-(2-ethoxyethoxy)-2-methylbenzyl alcohol.
Scientific Research Applications
4-(2-Ethoxyethoxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. The ethoxyethoxy groups can enhance the compound’s solubility and facilitate its interaction with biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Ethoxyethoxy)benzoic acid: Similar structure but lacks the 2-methyl group.
2-(2-Ethoxyethoxy)acetic acid: Contains an acetic acid moiety instead of a benzoic acid moiety.
2-(2-Methoxyethoxy)ethoxy acetic acid: Similar ethoxyethoxy groups but with a different core structure.
Uniqueness
4-(2-Ethoxyethoxy)-2-methylbenzoic acid is unique due to the presence of both the 2-methyl group and the 4-(2-ethoxyethoxy) group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-15-6-7-16-10-4-5-11(12(13)14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
InChI Key |
FHCJSLUSTVSKTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC(=C(C=C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)



